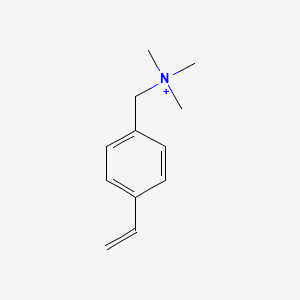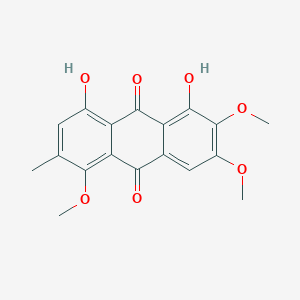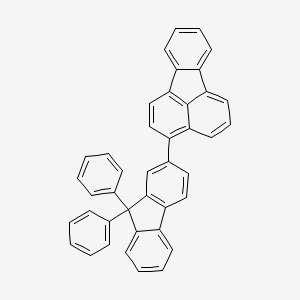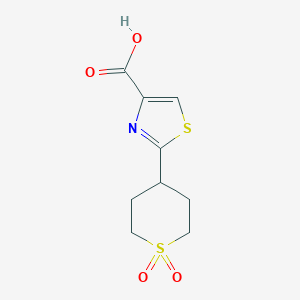
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione is an organic compound with the molecular formula C23H18O4 It is a derivative of anthraquinone, characterized by the presence of hydroxyl groups at positions 1 and 8, a methyl group at position 3, and a phenethyl group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives, which are commercially available or can be synthesized from simple aromatic compounds.
Functional Group Introduction: Hydroxyl groups are introduced at positions 1 and 8 through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group is introduced at position 3 using methylating agents like methyl iodide in the presence of a base.
Phenethyl Group Addition: The phenethyl group is introduced at position 2 through Friedel-Crafts alkylation using phenethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used as a dye intermediate and in the production of pigments.
Mécanisme D'action
The mechanism of action of 1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione can be compared with other anthraquinone derivatives:
Chrysophanol (1,8-Dihydroxy-3-methyl-anthraquinone): Similar structure but lacks the phenethyl group.
Dantron (1,8-Dihydroxyanthraquinone): Similar structure but lacks both the methyl and phenethyl groups.
Aloe-emodin (1,8-Dihydroxy-3-hydroxymethyl-anthraquinone): Similar structure but has a hydroxymethyl group instead of a methyl group.
The uniqueness of 1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62955-02-6 |
|---|---|
Formule moléculaire |
C23H18O4 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
1,8-dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H18O4/c1-13-12-17-20(22(26)15(13)11-10-14-6-3-2-4-7-14)23(27)19-16(21(17)25)8-5-9-18(19)24/h2-9,12,24,26H,10-11H2,1H3 |
Clé InChI |
RIORGWCIAQQGDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1CCC3=CC=CC=C3)O)C(=O)C4=C(C2=O)C=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)


![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)



![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)




![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
